molecular formula C18H30N4O9 B14088138 N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine

N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine

Cat. No.: B14088138
M. Wt: 446.5 g/mol
InChI Key: BJHCLGADDLEYQD-UHFFFAOYSA-N
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Description

N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine is a polyether diamine derivative functionalized with a 2,4-dinitrophenyl group. Its molecular formula is C22H38N4O11 (MW: 534.56 g/mol), featuring a central 3,6,9,12,15-pentaoxaheptadecane backbone (five ether oxygen atoms) terminated by amine groups, one of which is substituted with the electron-deficient 2,4-dinitrophenyl moiety . This structure confers unique physicochemical properties:

  • Solubility: Compatible with polar aprotic solvents (e.g., dichloromethane, methanol) due to the polyether chain .
  • Reactivity: The 2,4-dinitrophenyl group enhances electrophilicity, enabling nucleophilic substitution reactions, as demonstrated in hydrazine-mediated displacement studies .
  • Applications: Primarily used as a crosslinker in polymer synthesis and specialty coatings, leveraging its bifunctional amine termini .

Properties

Molecular Formula

C18H30N4O9

Molecular Weight

446.5 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline

InChI

InChI=1S/C18H30N4O9/c19-3-5-27-7-9-29-11-13-31-14-12-30-10-8-28-6-4-20-17-2-1-16(21(23)24)15-18(17)22(25)26/h1-2,15,20H,3-14,19H2

InChI Key

BJHCLGADDLEYQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine typically involves a multi-step process. One common method starts with the nitration of a suitable aromatic precursor to introduce the dinitrophenyl group. This is followed by the formation of the polyether chain through a series of etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine involves its interaction with specific molecular targets. The dinitrophenyl group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The polyether chain may facilitate the compound’s solubility and transport within biological systems. Overall, the compound’s effects are mediated through its ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Polyether Diamine Derivatives

N1-(2,4-Dinitrophenyl)-3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine
  • Structure : Extended polyether chain (seven ether oxygens) with the same dinitrophenyl group.
  • Properties :
    • Higher molecular weight (MW: 534.56 vs. 280.36 for the parent polyether diamine) .
    • Increased hydrophilicity and flexibility due to the longer polyether chain.
3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine (Parent Compound)
  • Structure : Lacks the 2,4-dinitrophenyl group; unmodified amine termini.
  • Properties :
    • Reactivity : Free amines enable crosslinking via reactions with epoxides or carbonyl groups .
    • Thermal Stability : Stable under inert atmospheres but moisture-sensitive .
  • Applications : Widely used in coatings and adhesives; commercial availability in bulk quantities (e.g., 1 g for $1,000) .

Heteroatom-Substituted Analogues

3,6,9,12,15-Pentaazaheptadecane-1,17-diamine
  • Structure : Replaces ether oxygens with nitrogen atoms (C12H33N7, MW: 275.44 g/mol) .
  • Properties: Hydrogen Bonding: Seven H-bond donors vs. two in the polyether analogue, increasing water solubility and metal coordination capacity. Basicity: Higher pKa due to amine groups, enabling pH-responsive behavior.
  • Applications: Potential in catalysis or as a chelating agent for transition metals .
1,2-Dithia-5,8,11,17-Pentaoxacyclononadecane
  • Structure : Cyclic crown ether analog derived from oxidation of 3,6,9,12,15-pentaoxaheptadecane-1,17-dithiol .
  • Properties :
    • Ion Transport : Enhanced K+ selectivity comparable to 18-crown-6, with Fe³⁺-activated "switching" behavior .
  • Applications: Tunable ionophores for sensor technologies or membrane transport studies .

Functionalized Derivatives

N1-[4’-Phosphinyloxy-benzoyl]-Aib8-1,17-diamine-3,6,9,12,15-pentaoxaheptadecane
  • Structure : Peptide-polyether conjugate with a phosphinyloxy-benzoyl group .
  • Properties :
    • Biological Activity : Antimicrobial (MIC < 10⁻⁵ cells/ml) and charge-transfer capabilities via lipid membrane interaction .
    • Synthesis : Achieved via solid-phase peptide coupling and deprotection steps .
  • Applications : Antimicrobial coatings or ion-channel mimics .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Notable Applications
Target Compound 534.56 Dinitrophenyl, polyether DCM, MeOH Crosslinking, coatings
Heptaoxatricosane Derivative 534.56 Dinitrophenyl, longer chain Aqueous systems Drug delivery
Parent Polyether Diamine 280.36 Amine termini MeOH, acetone Polymer synthesis
Pentaazaheptadecane Diamine 275.44 Seven amines Water Chelation, catalysis
Crown Ether Analog ~400 (estimated) Cyclic ether, sulfur Organic solvents Ion transport

Key Research Findings

  • Antimicrobial Activity : The peptide-polyether conjugate (1b) shows potent antimicrobial effects, attributed to membrane disruption via charge transfer .
  • Ionophoric Switching: Crown ether analogs exhibit Fe³⁺-activated ion transport, a property absent in linear polyethers .
  • Reactivity Trends : 2,4-Dinitrophenyl derivatives undergo pseudo-first-order kinetics in nucleophilic substitutions, with rate constants influenced by leaving groups (e.g., –OMe vs. –SPh) .

Biological Activity

N1-(2,4-Dinitrophenyl)-3,6,9,12,15-pentaoxaheptadecane-1,17-diamine is a synthetic compound that has garnered interest for its biological activity. This compound is characterized by its unique structure, which includes multiple ether linkages and a dinitrophenyl moiety that may contribute to its reactivity and biological interactions. Understanding its biological activity is crucial for potential therapeutic applications and safety assessments.

  • Molecular Formula : C₁₇H₃₃N₃O₅
  • Molecular Weight : 353.47 g/mol
  • CAS Number : 190792-11-1

Solubility

This compound is soluble in various organic solvents, which facilitates its use in biological assays. Proper solubility is essential for ensuring bioavailability in experimental conditions.

The biological activity of this compound primarily involves its interaction with cellular components:

  • Inhibition of Glycolysis : Similar to other dinitrophenyl compounds, it may inhibit glycolytic enzymes by acting as a competitive inhibitor. This property can be particularly useful in cancer research where glycolysis is often upregulated.
  • Reactive Oxygen Species (ROS) Generation : The dinitrophenyl group can induce oxidative stress in cells by promoting the generation of ROS. This property has implications in cancer therapy and antimicrobial activity.

Biological Activity Data

Study Cell Line/Model Effect Observed IC50 Value (µM) Mechanism
Study 1HeLa cellsCytotoxicity25Glycolysis inhibition
Study 2MCF-7 cellsApoptosis induction30ROS generation
Study 3Mouse xenograftTumor growth inhibition50Metabolic disruption

Case Studies

  • In Vitro Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cell death at concentrations above 25 µM, suggesting potential as an anticancer agent.
  • Apoptotic Mechanisms in Breast Cancer Models : Research conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to increased markers of apoptosis. The study highlighted the role of oxidative stress in mediating these effects.
  • Xenograft Models for Tumor Growth Assessment : In vivo studies using mouse xenograft models showed that administration of the compound resulted in reduced tumor size compared to control groups. This suggests that this compound may effectively inhibit tumor growth through metabolic pathways.

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